molecular formula C16H12BrNO2S B456735 2-(5-Bromothiophen-2-yl)-6,8-dimethylquinoline-4-carboxylic acid

2-(5-Bromothiophen-2-yl)-6,8-dimethylquinoline-4-carboxylic acid

Cat. No.: B456735
M. Wt: 362.2g/mol
InChI Key: FFVLNESUXFFELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromothiophen-2-yl)-6,8-dimethylquinoline-4-carboxylic acid is a complex organic compound that features a quinoline core substituted with a carboxylic acid group, a brominated thiophene ring, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-2-yl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the bromination of thiophene to obtain 5-bromo-2-thiophene. This intermediate is then subjected to a series of reactions including Friedel-Crafts acylation, cyclization, and functional group transformations to introduce the quinoline and carboxylic acid functionalities .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. Catalysts like palladium or nickel may be used to facilitate certain steps in the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)-6,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(5-Bromothiophen-2-yl)-6,8-dimethylquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)-6,8-dimethylquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated thiophene and quinoline moieties can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-thienylboronic acid
  • 2-(5-Bromo-2-thienyl)acetonitrile
  • 2-Acetyl-5-bromothiophene

Uniqueness

2-(5-Bromothiophen-2-yl)-6,8-dimethylquinoline-4-carboxylic acid is unique due to its combination of a quinoline core with a brominated thiophene ring and a carboxylic acid group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C16H12BrNO2S

Molecular Weight

362.2g/mol

IUPAC Name

2-(5-bromothiophen-2-yl)-6,8-dimethylquinoline-4-carboxylic acid

InChI

InChI=1S/C16H12BrNO2S/c1-8-5-9(2)15-10(6-8)11(16(19)20)7-12(18-15)13-3-4-14(17)21-13/h3-7H,1-2H3,(H,19,20)

InChI Key

FFVLNESUXFFELA-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Br)C(=O)O)C

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Br)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.